molecular formula C25H23F3N2O2 B11084663 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11084663
M. Wt: 440.5 g/mol
InChI Key: ZTLJJZNAUGSGOF-UHFFFAOYSA-N
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Description

2-(4-TERT-BUTYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound characterized by the presence of tert-butylbenzamido and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(4-TERT-BUTYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability . This allows the compound to effectively interact with biological membranes and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-TERT-BUTYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is unique due to the combination of both tert-butylbenzamido and trifluoromethylphenyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C25H23F3N2O2

Molecular Weight

440.5 g/mol

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C25H23F3N2O2/c1-24(2,3)17-13-11-16(12-14-17)22(31)30-21-10-5-4-9-20(21)23(32)29-19-8-6-7-18(15-19)25(26,27)28/h4-15H,1-3H3,(H,29,32)(H,30,31)

InChI Key

ZTLJJZNAUGSGOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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